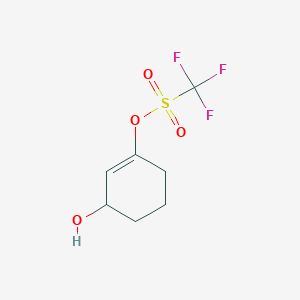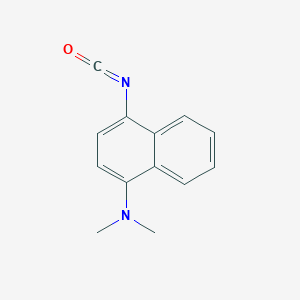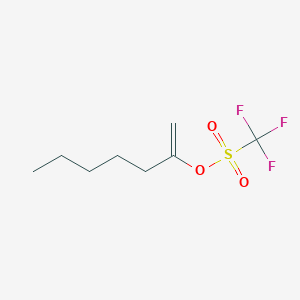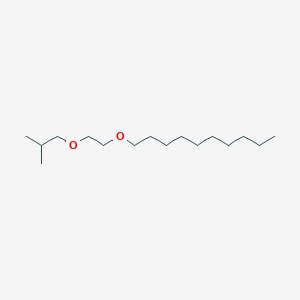![molecular formula C11H13NOS B14335358 N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide CAS No. 105970-67-0](/img/structure/B14335358.png)
N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide is an organic compound with a unique structure that includes a phenylsulfanyl group attached to a prop-2-enamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide typically involves the reaction of N-methylprop-2-enamide with a phenylsulfanyl methylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler amide structure.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: N-Methylprop-2-enamide.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methoxy-N-methyl-2-(phenylsulfanyl)acetamide
- N-Methyl-2-(phenylsulfanyl)acetamide
- N-Methyl-2-(phenylsulfonyl)acetamide
Uniqueness
N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide is unique due to its prop-2-enamide backbone, which provides distinct reactivity and stability compared to similar compounds
Propiedades
| 105970-67-0 | |
Fórmula molecular |
C11H13NOS |
Peso molecular |
207.29 g/mol |
Nombre IUPAC |
N-methyl-2-(phenylsulfanylmethyl)prop-2-enamide |
InChI |
InChI=1S/C11H13NOS/c1-9(11(13)12-2)8-14-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3,(H,12,13) |
Clave InChI |
HJDCXBDRGUOABN-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C(=C)CSC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(E)-Benzylideneamino]-N-hydroxybenzamide](/img/structure/B14335285.png)




![Benzene, 1,1'-[(3-methylbutylidene)bis(thio)]bis-](/img/structure/B14335318.png)



